molecular formula C6H8BCl2NO2 B3040494 (5-Amino-2-chlorophenyl)boronic acid hydrochloride CAS No. 2096340-32-6

(5-Amino-2-chlorophenyl)boronic acid hydrochloride

Cat. No.: B3040494
CAS No.: 2096340-32-6
M. Wt: 207.85
InChI Key: LZLUPPGYAMRAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Amino-2-chlorophenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of an amino group at the 5-position and a chlorine atom at the 2-position on the phenyl ring, along with a boronic acid group. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Amino-2-chlorophenyl)boronic acid hydrochloride typically involves the following steps:

    Amination: Introduction of the amino group at the 5-position of the phenyl ring.

    Chlorination: Introduction of the chlorine atom at the 2-position.

    Boronic Acid Formation: Introduction of the boronic acid group.

Industrial Production Methods: Industrial production methods often involve optimized reaction conditions to ensure high yield and purity. These methods may include:

    Catalytic Processes: Use of catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: (5-Amino-2-chlorophenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino and chlorine groups can participate in nucleophilic and electrophilic substitution reactions.

    Coupling Reactions: The boronic acid group is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide can oxidize the boronic acid group.

    Reduction: Reducing agents like sodium borohydride can reduce the compound under specific conditions.

    Substitution: Reagents like halides and nucleophiles can be used for substitution reactions.

Major Products:

    Coupling Products: Formation of biaryl compounds through Suzuki-Miyaura coupling.

    Substituted Derivatives: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(5-Amino-2-chlorophenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of cancer treatments.

    Industry: Utilized in the production of advanced materials and chemical sensors.

Comparison with Similar Compounds

  • (2-Amino-5-chlorophenyl)boronic acid
  • (4-Amino-2-chlorophenyl)boronic acid
  • (3-Amino-2-chlorophenyl)boronic acid

Uniqueness: (5-Amino-2-chlorophenyl)boronic acid hydrochloride is unique due to the specific positioning of the amino and chlorine groups, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

(5-amino-2-chlorophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO2.ClH/c8-6-2-1-4(9)3-5(6)7(10)11;/h1-3,10-11H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLUPPGYAMRAPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)N)Cl)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.85 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Amino-2-chlorophenyl)boronic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(5-Amino-2-chlorophenyl)boronic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
(5-Amino-2-chlorophenyl)boronic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
(5-Amino-2-chlorophenyl)boronic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
(5-Amino-2-chlorophenyl)boronic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
(5-Amino-2-chlorophenyl)boronic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.